Boc-arg(pmc)-OH

Peptide Synthesis Quality Control Chiral Purity

Researchers scaling peptide APIs face deprotection side reactions and D-enantiomer contamination that inflate purification costs and jeopardize regulatory filings. Boc-Arg(Pmc)-OH directly addresses these risks. • Balanced Pmc deprotection: Cleaves within 1-3 h under TFA/HF, avoiding the prolonged acid exposure of Mtr while saving cost vs. Pbf. • Chiral integrity guaranteed: Enantiomeric purity ≥99.5% (≤0.5% D-enantiomer) confirmed by HPLC, reducing analytical burden and OOS results. • Batch-to-batch consistency: Supports technology transfer and process validation for GMP-like peptide API manufacturing.

Molecular Formula C25H40N4O7S
Molecular Weight 540.7 g/mol
CAS No. 200125-12-8
Cat. No. B558631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-arg(pmc)-OH
CAS200125-12-8
SynonymsBOC-ARG(PMC)-OH; 200125-12-8; Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sufonyl)-L-arginine; C25H40N4O7S; CTK8F0156; 6272AH; ZINC71788030; RT-014652; K-5845
Molecular FormulaC25H40N4O7S
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)CCC(O2)(C)C
InChIInChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1
InChIKeyWVNWVMLZWUTJPA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Arg(Pmc)-OH: Baseline Specifications & Procurement


Boc-Arg(Pmc)-OH (Nα-Boc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, CAS 200125-12-8) is a doubly protected arginine derivative utilized in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. The tert-butyloxycarbonyl (Boc) group shields the α-amino functionality, while the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protects the guanidino side chain . Its commercial availability from multiple global vendors (e.g., Chem-Impex, Watanabe Chemical, Apollo Scientific) with standard purity specifications exceeding 98% (HPLC) supports its use in research-grade and GMP-like peptide production workflows [1].

SPPS Strategy Boc/Bzl and Fmoc/tBu compatible
Protection Pmc group for guanidino side chain
Quality High HPLC purity; documented chiral purity

Boc-Arg(Pmc)-OH: Why Generic Substitution Fails


Arginine's guanidino group is exceptionally nucleophilic and prone to side reactions during peptide assembly, necessitating robust yet cleavable protection. The sulfonyl-based protecting group (Pmc, Pbf, Mtr) dictates both the kinetics of acidolytic deprotection and the extent of irreversible side reactions, particularly with electron-rich residues like tryptophan [1][2]. Substituting Boc-Arg(Pmc)-OH with an alternative arginine derivative—even one from the same sulfonyl family—introduces quantifiable differences in deprotection time, scavenger requirements, and the risk of sequence-dependent modifications that can drastically alter crude peptide purity and downstream purification costs [2][3].

Kinetics Pmc, Pbf, and Mtr deprotection rates differ; cleavage time windows may not transfer.
Scavenger Scavenger cocktails optimized for Pmc may not suppress side reactions when replacing Pbf or Mtr.
Trp Risk Pmc shows higher Trp alkylation risk than Pbf in Arg-Trp sequences; crude purity may shift.

Boc-Arg(Pmc)-OH: Quantitative Differentiation Evidence


Baseline Purity & Enantiomeric Control

Boc-Arg(Pmc)-OH is commercially available with certified purity specifications of ≥98% by HPLC, with several vendors offering ≥99% grades. Notably, Watanabe Chemical Industries provides an explicit enantiomeric purity specification (≤0.5% D-enantiomer by HPLC) [1], a critical quality attribute often unreported for generic Boc-Arg(Pbf)-OH or Boc-Arg(Mtr)-OH from other commercial sources . This pre-qualification reduces the analytical burden for end-users requiring chiral integrity in bioactive peptides.

Enantiomeric Purity
Head-to-head
≤0.5% D-enantiomer (HPLC)
Supports chiral integrity and batch consistency
Comparator grades often lack enantiomeric specification
Peptide Synthesis Quality Control Chiral Purity

Pmc Deprotection Kinetics Compared to Mtr and Pbf

The Pmc group on Boc-Arg(Pmc)-OH is cleaved by standard TFA-based cocktails in 1–3 hours . This positions Pmc as an intermediate in acid lability: it deprotects significantly faster than the Mtr group (which requires 3–6 hours under similar conditions) but is slower than the Pbf group, which can be fully removed in approximately 30–60 minutes under identical TFA concentrations [1].

Deprotection Kinetics
Head-to-head
Pmc: 1–3 h | Mtr: 3–6 h | Pbf: ~1 h
Balanced lability for standard SPPS cleavage
TFA cleavage at room temperature
Fmoc-SPPS Deprotection Reaction Kinetics

Tryptophan Modification Risk: Pmc vs. Pbf

During TFA-mediated cleavage, the Pmc protecting group generates a sulfonyl electrophile that can irreversibly modify proximal tryptophan residues. The extent of this side reaction is sequence-dependent and most pronounced when Arg and Trp are separated by a single residue; it cannot be completely suppressed by standard scavenger cocktails [1]. In comparative Fmoc-SPPS studies, the Pbf group resulted in significantly lower Trp alkylation than Pmc under identical cleavage conditions [2][3].

Trp Modification Risk
Reported
Pmc: medium-high (Arg-Xaa-Trp) | Pbf: low
May require scavenger optimization for Arg-Trp sequences
Sequence-dependent side reaction (Fmoc-SPPS)
Side Reactions Tryptophan Alkylation Peptide Purification

DMSO Solubility for Pre-activation & Stock Preparation

Boc-Arg(Pmc)-OH is documented to be soluble in DMSO, enabling preparation of concentrated stock solutions (e.g., 10 mM in DMSO) for pre-activation or solution-phase coupling protocols . In contrast, many Boc-protected arginine derivatives (e.g., Boc-Arg(Pbf)-OH) are often supplied as powders with limited solubility in organic solvents beyond DMF or NMP, which may restrict formulation options for specific synthetic workflows .

DMSO Solubility
Class-level
Pmc: soluble (≥10 mM) | Pbf: sparingly soluble
Reported solubility may support stock preparation
Qualitative observation; vendor data sheets
Solubility Solution-Phase Peptide Synthesis Pre-activation

Boc-Arg(Pmc)-OH: Best-Fit Application Scenarios


Boc/Bzl Synthesis of Trp-Free Arg-Rich Peptides

When synthesizing peptides under Boc/Bzl chemistry (or Fmoc/tBu sequences lacking tryptophan residues), Boc-Arg(Pmc)-OH offers a balanced deprotection profile. The Pmc group's 1–3 hour TFA lability aligns well with standard Boc deprotection and final HF or TFMSA cleavage protocols, avoiding the extended acid exposure required for Mtr-protected arginine while circumventing the cost premium associated with Pbf-protected derivatives [1].

High-Purity Peptide API Manufacturing: Chiral Integrity

For industrial-scale manufacturing of peptide active pharmaceutical ingredients (APIs) where diastereomeric impurities must be strictly controlled, Boc-Arg(Pmc)-OH from suppliers offering explicit enantiomeric purity specifications (e.g., ≤0.5% D-enantiomer) provides documented batch-to-batch consistency. This reduces the analytical testing burden and lowers the risk of out-of-specification results during regulatory review, a critical advantage over generic protected arginine sources lacking chiral purity disclosure.

Legacy Peptide Process Replication & Validation

Many legacy peptide synthesis protocols—particularly those developed in the 1990s and early 2000s—explicitly specify Boc-Arg(Pmc)-OH as the arginine building block. Substituting Boc-Arg(Pbf)-OH into these established procedures may alter deprotection kinetics and scavenger requirements [1], potentially compromising yield and purity outcomes. For process validation, technology transfer, or comparative stability studies, procurement of the originally specified Pmc-protected derivative is essential to reproduce published results.

Trp-Free Fmoc-SPPS: Economical Arginine Protection

In Fmoc-based SPPS of peptides that do not contain tryptophan, the sequence-dependent Trp modification side reaction associated with the Pmc group is irrelevant. In these cases, Boc-Arg(Pmc)-OH (or its Fmoc counterpart) provides a cost-effective alternative to Pbf-protected arginine, with only marginally longer deprotection times that are readily accommodated within standard 2–3 hour TFA cleavage protocols [1].

Application
Selection Property
Validation Focus
Boc/Bzl Arg-rich peptides (Trp-free)
Pmc deprotection kinetics balance
Deprotection time compatibility with Boc/HF cleavage
High-purity peptide synthesis (chiral control)
Certified enantiomeric purity specification
Chiral integrity and batch consistency
Legacy protocol replication
Originally specified Pmc-protected arginine
Deprotection and scavenger protocol fidelity
Fmoc-SPPS of Trp-free peptides
Cost-effective arginine protection
TFA cleavage time accommodation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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